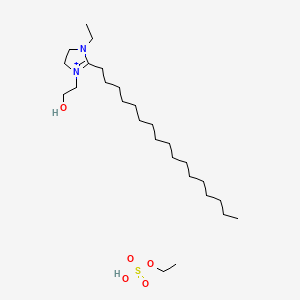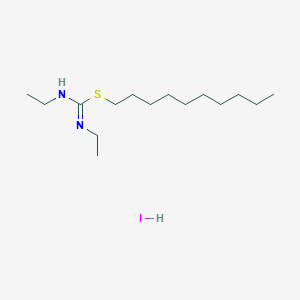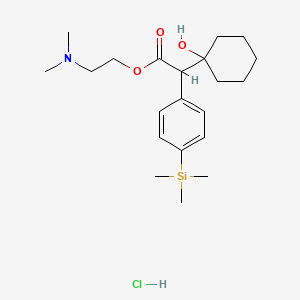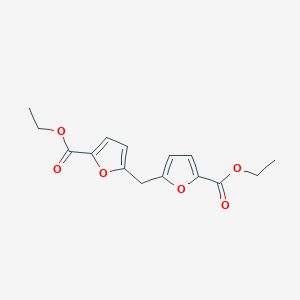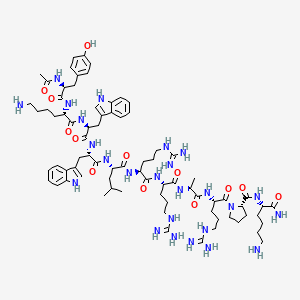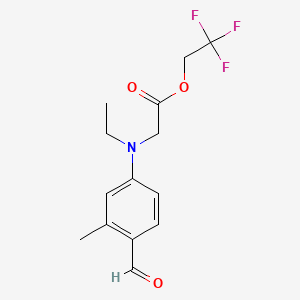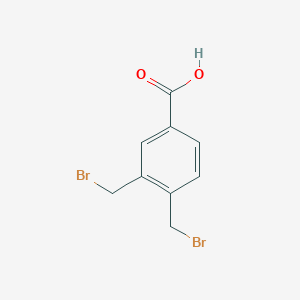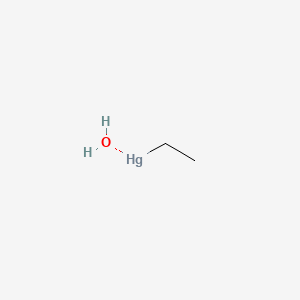
Ethylhydroxymercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylhydroxymercury is an organomercury compound with the chemical formula C₂H₆HgO. It is a derivative of ethylmercury, where a hydroxyl group is attached to the mercury atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylhydroxymercury can be synthesized through the reaction of ethylmercury chloride with sodium hydroxide. The reaction typically occurs under mild conditions, with the ethylmercury chloride being dissolved in an aqueous solution and then treated with sodium hydroxide to yield this compound and sodium chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and controlled environments is crucial to avoid contamination and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylhydroxymercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylmercury oxide.
Reduction: It can be reduced back to ethylmercury under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are typically used for substitution reactions.
Major Products Formed
Oxidation: Ethylmercury oxide.
Reduction: Ethylmercury.
Substitution: Ethylmercury halides (e.g., ethylmercury chloride, ethylmercury bromide).
Applications De Recherche Scientifique
Ethylhydroxymercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of certain types of sensors and analytical instruments.
Mécanisme D'action
The mechanism of action of ethylhydroxymercury involves its interaction with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
Comparaison Avec Des Composés Similaires
Ethylhydroxymercury is similar to other organomercury compounds such as methylmercury and phenylmercury. it is unique in its specific interactions with biological molecules and its distinct chemical reactivity.
Similar Compounds
Methylmercury: Known for its high toxicity and bioaccumulation in the environment.
Phenylmercury: Used in various industrial applications and as a preservative in some products.
Dimethylmercury: Extremely toxic and used primarily in research settings.
This compound stands out due to its specific hydroxyl group, which imparts unique chemical properties and reactivity compared to other organomercury compounds.
Propriétés
Numéro CAS |
107-28-8 |
|---|---|
Formule moléculaire |
C2H7HgO |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
ethylmercury;hydrate |
InChI |
InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2 |
Clé InChI |
ANVXNTXJGMBLMW-UHFFFAOYSA-N |
SMILES canonique |
CC[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


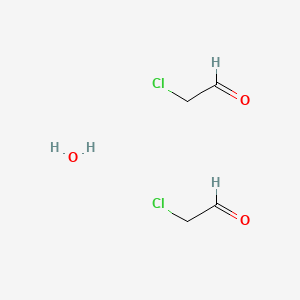
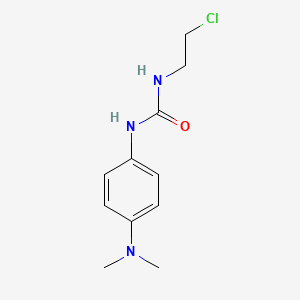
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
